Product packaging for Ixabepilone-d3(Cat. No.:)

Ixabepilone-d3

Cat. No.: B13446921
M. Wt: 509.7 g/mol
InChI Key: FABUFPQFXZVHFB-CGCXIUEZSA-N
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Description

Contextualization of Epothilones as Microtubule-Stabilizing Agents

Epothilones represent a novel class of microtubule-stabilizing drugs with potent anti-tumor activity. psu.edunih.gov These 16-membered macrolides, originally derived from the myxobacterium Sorangium cellulosum, function by a mechanism similar to taxanes, the most well-known class of microtubule inhibitors. ascopubs.orgnih.gov They bind to the β-tubulin subunit of microtubules, promoting their polymerization and stabilization. nih.gov This action disrupts the dynamic instability of microtubules, which is essential for various cellular functions, most critically for the formation of the mitotic spindle during cell division. aacrjournals.org The resulting cell cycle arrest at the G2-M transition ultimately leads to apoptosis (programmed cell death) in proliferating cancer cells. aacrjournals.orgmedchemexpress.com

A key advantage of epothilones is their efficacy against taxane-resistant cancers. nih.govfrontiersin.org This is partly because they are poor substrates for P-glycoprotein, a drug efflux pump that is a common mechanism of multidrug resistance. frontiersin.orgfrontiersin.org

Overview of Ixabepilone's Preclinical Significance

Ixabepilone (B1684101) (BMS-247550) is a semi-synthetic analog of epothilone (B1246373) B. drugbank.com It was developed to improve upon the metabolic instability and unfavorable pharmacokinetic properties of the natural epothilones. researchgate.net Specifically, the lactone in epothilone B is replaced with a lactam in ixabepilone, a modification that increases its stability. nih.govchemicalbook.com

Preclinical studies have consistently demonstrated the potent and broad-spectrum antineoplastic activity of ixabepilone. psu.edunih.gov It has shown significant cytotoxicity against a wide array of human cancer cell lines in vitro and in various xenograft models in vivo. nih.gov Notably, ixabepilone has shown superior activity in tumor models that are resistant to taxanes due to mechanisms like β-tubulin mutations. medchemexpress.comfrontiersin.org Its favorable preclinical characteristics, including high metabolic stability and low protein binding, were predictive of its potent in vivo cell-killing activity. researchgate.netnih.gov

Rationale for Deuterium (B1214612) Labeling (Ixabepilone-d3) in Research

Deuterium-labeled compounds, where one or more hydrogen atoms are replaced by their heavier, stable isotope deuterium, are invaluable tools in pharmaceutical research. clearsynth.com The primary rationale for creating deuterated analogs like this compound lies in their application in pharmacokinetic and metabolic studies. clearsynth.comnih.gov

The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond. mdpi.com This "kinetic isotope effect" can slow down the rate of metabolic reactions that involve the cleavage of this bond, often catalyzed by cytochrome P450 (CYP) enzymes. tandfonline.com By strategically placing deuterium atoms at sites of metabolic breakdown, researchers can alter a drug's metabolic profile. tandfonline.com

In the context of research, this compound serves several critical purposes:

Internal Standard for Bioanalytical Assays: In quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled version of the analyte is the ideal internal standard. nih.gov this compound has a slightly higher mass than ixabepilone but behaves almost identically during sample preparation and chromatographic separation. This allows for highly accurate and precise quantification of ixabepilone in biological matrices such as plasma and urine. nih.gov

Metabolite Identification: Deuterium labeling can be used as a tracer to help identify the metabolic products of a drug. mdpi.commusechem.com By analyzing the mass spectra of samples from metabolism studies, researchers can distinguish drug-related metabolites from endogenous compounds.

Probing Metabolic Pathways: The use of deuterated compounds helps in understanding the specific metabolic pathways a drug undergoes. clearsynth.com By observing how deuteration at different positions affects the metabolic profile, scientists can pinpoint the primary sites of metabolic attack.

Scope of Academic Investigation for this compound

The academic investigation of this compound is primarily focused on its application as a tool to facilitate and enhance research on the parent compound, ixabepilone. Key areas of investigation include:

Development and Validation of Bioanalytical Methods: A significant area of research involves the use of this compound in the development of robust and sensitive analytical methods, particularly LC-MS/MS, for the precise quantification of ixabepilone in various biological samples. nih.gov

Pharmacokinetic Studies: this compound is crucial for conducting detailed pharmacokinetic studies of ixabepilone in preclinical models. These studies provide essential information on the absorption, distribution, metabolism, and excretion (ADME) of the drug. nih.gov

Mass Balance Studies: Accelerator Mass Spectrometry (AMS) coupled with the use of a radiolabeled tracer (like 14C-ixabepilone) and an internal standard like this compound allows for precise mass balance studies to determine the routes and rates of excretion of the drug and its metabolites. nih.govcapes.gov.br

Drug Metabolism Research: Investigating the metabolic fate of ixabepilone is a key research area. Studies have shown that metabolism is a major elimination pathway for this drug. nih.gov this compound can aid in the structural elucidation of its metabolites. researchgate.net

Research Findings and Data

The following tables summarize key data related to ixabepilone and the application of its deuterated analog in research.

Table 1: Preclinical Activity of Ixabepilone

Cancer Type Model Finding Reference
Breast Cancer Taxane-resistant cell lines Potent antitumor activity psu.edu
Ovarian Carcinoma Pat-7 (clinically derived, paclitaxel-resistant) More efficacious than paclitaxel (B517696) medchemexpress.com
Colon Carcinoma HCT116/VM46 (MDR) More efficacious than paclitaxel medchemexpress.com

Table 2: Applications of Deuterium-Labeled Compounds in Pharmaceutical Research

Application Description Benefit Reference
Internal Standard Used in bioanalytical methods (e.g., LC-MS/MS) for accurate quantification. Improves precision and accuracy of drug concentration measurements. nih.gov
Metabolic Pathway Studies Helps to trace and identify metabolites of a drug. Provides insights into how a drug is processed in the body. clearsynth.commdpi.com

Table 3: Compound Names Mentioned in this Article

Compound Name
Ixabepilone
This compound
Epothilone A
Epothilone B
Paclitaxel
Capecitabine
Docetaxel (B913)
BMS-212188
Ketoconazole
Dexamethasone
Anthracyclines
Gemcitabine
Carboplatin
Bevacizumab
Trastuzumab

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H42N2O5S B13446921 Ixabepilone-d3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H42N2O5S

Molecular Weight

509.7 g/mol

IUPAC Name

(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[(E)-1-[2-(trideuteriomethyl)-1,3-thiazol-4-yl]prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione

InChI

InChI=1S/C27H42N2O5S/c1-15-9-8-10-27(7)22(34-27)12-20(16(2)11-19-14-35-18(4)28-19)29-23(31)13-21(30)26(5,6)25(33)17(3)24(15)32/h11,14-15,17,20-22,24,30,32H,8-10,12-13H2,1-7H3,(H,29,31)/b16-11+/t15-,17+,20-,21-,22-,24-,27+/m0/s1/i4D3

InChI Key

FABUFPQFXZVHFB-CGCXIUEZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=NC(=CS1)/C=C(\C)/[C@@H]2C[C@H]3[C@](O3)(CCC[C@@H]([C@@H]([C@H](C(=O)C([C@H](CC(=O)N2)O)(C)C)C)O)C)C

Canonical SMILES

CC1CCCC2(C(O2)CC(NC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C)C

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Ixabepilone D3

Semisynthesis Routes from Natural Epothilone (B1246373) Precursors

Ixabepilone (B1684101) is a semi-synthetic analog of Epothilone B, a natural 16-membered macrolide produced by the soil-dwelling myxobacterium Sorangium cellulosum. wikipedia.orgwikipedia.orgnih.gov The development of Ixabepilone was driven by the need to overcome the metabolic instability of the natural Epothilone B, whose ester linkage is susceptible to hydrolysis by esterase enzymes in the body. aacrjournals.org The core of the semisynthetic strategy is the conversion of the lactone (a cyclic ester) in Epothilone B to a more metabolically robust lactam (a cyclic amide). wikipedia.orgaacrjournals.org

The established semisynthetic route from the natural precursor, Epothilone B, involves a multi-step chemical transformation. A key process described for this conversion is a palladium-catalyzed reaction that facilitates the opening of the macrolide ring at the epoxide, followed by the introduction of a nitrogen-containing functional group. aacrjournals.org

A detailed semisynthesis scheme proceeds as follows:

Ring Opening: The process begins with the reaction of unprotected Epothilone B with an azide (B81097) source in the presence of a palladium(0) catalyst. This step results in the stereoselective opening of the epoxide ring to form a ring-opened azide intermediate. aacrjournals.org

Reduction and Cyclization: The azide group in the intermediate is then reduced to an amine. This newly formed amine subsequently undergoes an intramolecular cyclization, attacking the carbonyl carbon of the original ester group to form the stable lactam ring, thus yielding Ixabepilone. aacrjournals.org

This strategic replacement of an oxygen atom with a nitrogen atom in the macrolide ring significantly enhances the compound's resistance to metabolic degradation, a critical improvement for its development as a therapeutic agent. researchgate.net

Targeted Deuterium (B1214612) Incorporation Strategies for Ixabepilone-d3

The synthesis of this compound involves the precise replacement of three hydrogen atoms with deuterium atoms. Deuteration is a strategic modification in medicinal chemistry aimed at improving a drug's metabolic profile. ckisotopes.comresearchgate.net By replacing a carbon-hydrogen (C-H) bond with a stronger carbon-deuterium (C-D) bond at a site of metabolic oxidation, the rate of metabolism can be slowed due to the kinetic isotope effect. researchgate.net This can lead to improved pharmacokinetic properties, such as a longer half-life and increased drug exposure. ckisotopes.com

While the exact synthetic route for this compound is not extensively published, its creation would rely on established site-specific deuteration methodologies. The "-d3" designation typically implies the deuteration of a methyl (-CH₃) group to a trideuteromethyl (-CD₃) group, as this is a common site of metabolic action.

Potential strategies for the site-specific synthesis of this compound include:

Using Deuterated Precursors: One of the most direct methods involves incorporating a deuterated building block during the total synthesis of the epothilone scaffold. For instance, a fragment containing a pre-formed -CD₃ group could be introduced at the desired position before the final macrocyclization and derivatization steps.

Hydrogen Isotope Exchange (HIE): This advanced technique allows for the direct replacement of C-H bonds with C-D bonds on a pre-existing molecule. rsc.org Transition-metal catalysts, often based on iridium or palladium, are used to activate specific C-H bonds, allowing for exchange with a deuterium source, such as deuterium gas (D₂) or heavy water (D₂O). researchgate.net This method offers the advantage of late-stage deuteration, meaning it can be applied to the fully formed Ixabepilone molecule or a late-stage intermediate. rsc.org

Reductive Deuteration: If the target site for deuteration can be accessed via a precursor with a carbonyl group (ketone or aldehyde), reductive deuteration using a deuterium-donating reducing agent (e.g., sodium borodeuteride, NaBD₄) can be employed to install one or more deuterium atoms specifically.

A critical aspect of synthesizing a deuterated compound is to verify the level and location of deuterium incorporation. This involves determining the isotopic purity (the percentage of molecules that contain the desired number of deuterium atoms) and isotopic enrichment (the percentage of deuterium at a specific atomic position).

Two primary analytical techniques are indispensable for this analysis:

High-Resolution Mass Spectrometry (HR-MS): This technique is used to determine the mass of the molecule with very high precision. By comparing the mass of this compound to its non-deuterated counterpart, the incorporation of three deuterium atoms can be confirmed. HR-MS can also quantify the distribution of isotopologues (e.g., d₀, d₁, d₂, d₃), allowing for the calculation of isotopic purity. rsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is crucial for confirming the exact location of the deuterium atoms.

¹H NMR (Proton NMR): The disappearance or reduction of a signal in the proton NMR spectrum indicates where a hydrogen atom has been replaced by deuterium.

²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, providing a definitive signal at the site of deuteration.

¹³C NMR (Carbon NMR): The signal for a carbon atom bonded to deuterium appears as a multiplet with a smaller chemical shift compared to a carbon bonded to hydrogen, further confirming the location of deuteration. rsc.org

Together, these methods provide a comprehensive characterization of the isotopic composition of the final this compound product. omicronbio.com

Characterization of Synthetic Intermediates and Final Product Purity

Throughout the synthesis of this compound, from the initial epothilone precursor to the final deuterated product, rigorous characterization is essential to ensure the identity and purity of all compounds. A suite of analytical methods is employed for this purpose.

Analytical TechniquePurpose in Synthesis and Characterization
High-Performance Liquid Chromatography (HPLC) Used to assess the purity of intermediates and the final product by separating the target compound from unreacted starting materials, byproducts, and other impurities. It is a primary method for quantitative purity determination. nih.govacs.org
Mass Spectrometry (MS) Confirms the molecular weight of each synthetic intermediate and the final product, verifying that the expected chemical transformations have occurred. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information for each compound in the synthetic pathway. ¹H and ¹³C NMR are used to confirm the chemical structure and stereochemistry of the molecule. nih.gov
Differential Scanning Calorimetry (DSC) A thermodynamic method used to determine the absolute purity of the final crystalline product. It analyzes the melting profile of the compound, as impurities typically broaden the melting range. netzsch.com
Fourier-Transform Infrared (FTIR) Spectroscopy Used to identify the presence of key functional groups (e.g., carbonyls, hydroxyls, amides) and to monitor their transformation during the synthetic process.

This table is interactive. Click on the headers to learn more about each technique.

These analytical controls are critical for ensuring the quality, consistency, and safety of the final active pharmaceutical ingredient.

Analog Development and Structure Modification Efforts

The development of Ixabepilone and its deuterated version is part of a broader and ongoing effort to synthesize and evaluate new epothilone analogs with improved therapeutic properties. Structure-activity relationship (SAR) studies have provided valuable insights into how modifications to the epothilone scaffold affect its biological activity. nih.govnih.govresearchgate.net

Key areas of structural modification and analog development include:

Modification of the C12-C13 Epoxide: The epoxide group is not essential for activity. Analogs where the epoxide is removed, such as desoxyepothilone B (also known as Utidelone), have shown potent antitumor activity. aacrjournals.org

Side Chain Modification: The thiazole (B1198619) side chain plays a critical role in binding to tubulin. Numerous analogs have been created with modified side chains, including pyridine (B92270) and other heterocyclic systems, to explore and optimize this interaction. cornellpharmacology.org

Fully Synthetic Analogs: In addition to semi-synthetic derivatives, fully synthetic epothilone analogs have been developed. Sagopilone is a notable example that has undergone clinical investigation. ebrary.net

Conjugates: Efforts have been made to attach epothilone analogs to targeting moieties, such as peptides, to direct the cytotoxic agent specifically to cancer cells, potentially reducing side effects on healthy tissues.

Molecular and Cellular Mechanism of Action of Ixabepilone

Microtubule Binding and Polymerization Kinetics

Ixabepilone (B1684101) is a microtubule-stabilizing agent that targets the fundamental building blocks of microtubules, the tubulin proteins. frontiersin.orggistsupport.org Unlike agents that cause microtubule destabilization, ixabepilone enhances polymerization and prevents the dynamic disassembly required for normal cellular processes. nih.govdrugbank.com This action effectively freezes the microtubule network in a static state, interfering with its function, particularly during mitosis. nih.gov

The primary molecular target of ixabepilone is the β-tubulin subunit of the αβ-tubulin heterodimer, which polymerizes to form microtubules. patsnap.comnih.govfrontiersin.org Ixabepilone binds directly to β-tubulin, and while it shares a binding site with taxanes, its mode of interaction is distinct. frontiersin.orgacs.org This unique binding allows it to remain effective in cancer cells that have developed resistance to taxanes through mechanisms such as β-tubulin mutations or overexpression of specific isotypes. frontiersin.orgixempra.com

Research indicates that the presence of different β-tubulin isotypes can influence ixabepilone's efficacy. researchgate.net Overexpression of the βIII-tubulin isotype, for instance, is associated with resistance to some microtubule-targeting drugs. aacrjournals.org However, ixabepilone has shown a potent ability to suppress the dynamic instability of microtubules containing the βIII-tubulin isotype. aacrjournals.orgbccancer.bc.ca Studies have found that compared to other isotypes, βIII-tubulin may bind the least amount of a taxane (B156437) analog, potentially due to a unique amino acid residue near the binding site. pnas.org Despite this, ixabepilone's effectiveness in cells overexpressing βIII-tubulin suggests its interaction is less affected by these variations compared to taxanes. ixempra.comaacrjournals.org

Table 1: Ixabepilone Interaction with Tubulin

Feature Description Source(s)
Primary Target β-tubulin subunit of microtubules patsnap.comnih.govfrontiersin.org
Binding Site Binds to the taxane site on β-tubulin, but with a distinct mode frontiersin.orgacs.orgresearchgate.net
Effect on Polymerization Promotes tubulin polymerization and stabilizes microtubules tandfonline.comnih.govdrugbank.com
Isotype Interaction Effectively suppresses dynamic instability in microtubules with the βIII-tubulin isotype ixempra.comaacrjournals.orgbccancer.bc.ca

Microtubules are inherently dynamic structures that undergo constant cycles of growth (polymerization) and shortening (depolymerization), a property known as dynamic instability. nih.govresearchgate.net This dynamism is crucial for their role in forming the mitotic spindle, which segregates chromosomes during cell division. nih.gov Ixabepilone's primary mechanism involves the potent suppression of this dynamic instability. frontiersin.orgixempra.com By binding to the β-tubulin subunit within the microtubule lattice, it prevents the polymer from depolymerizing. patsnap.combccancer.bc.ca This stabilization leads to the formation of nonfunctional, bundled microtubules, thereby disrupting processes that rely on microtubule reorganization. tandfonline.com Studies have shown that the removal or knockdown of the βIII-tubulin isotype can lead to an even greater inhibition of microtubule dynamic instability by ixabepilone. nih.govresearchgate.net

Table 2: Research Findings on Ixabepilone's Effect on Microtubule Dynamics

Finding Observation Source(s)
Suppression of Dynamics Ixabepilone binds to β-tubulin and suppresses the dynamic instability of microtubules. frontiersin.orgixempra.com
Preferential Suppression It preferentially suppresses the dynamic instability of α/βIII-microtubules. aacrjournals.org
Impact of βIII-tubulin Knockdown of βIII-tubulin in cancer cells increases the inhibition of dynamic instability by ixabepilone. nih.govresearchgate.net

Cell Cycle Arrest and Mitotic Disruption Induction

By disrupting microtubule dynamics, ixabepilone interferes with the formation and function of the mitotic spindle, a critical apparatus for cell division. patsnap.comopenaccessjournals.com This interference prevents the proper segregation of chromosomes, leading to a halt in the cell cycle. tandfonline.comnih.gov

The disruption of the mitotic spindle by ixabepilone leads to cell cycle arrest, specifically at the transition between the G2 (Gap 2) and M (Mitosis) phases. nih.govopenaccessjournals.comnih.gov The stabilized, non-functional microtubules are unable to form a proper bipolar spindle, attach to chromosomes correctly, and mediate their separation. patsnap.com This failure to progress through mitosis traps the cell in a state of mitotic arrest. nih.govnih.gov Depletion of βIII-tubulin from breast cancer cells has been shown to induce an increased mitotic arrest by ixabepilone, highlighting the compound's potent activity. nih.govresearchgate.net

The cell has a surveillance mechanism known as the Spindle Assembly Checkpoint (SAC) that monitors the attachment of chromosomes to the mitotic spindle. patsnap.comtandfonline.com The SAC prevents the cell from entering anaphase (the stage of chromosome separation) until all chromosomes are properly aligned and attached. tandfonline.com By causing defects in spindle formation and chromosome attachment, ixabepilone's stabilization of microtubules leads to prolonged activation of the SAC. nih.govpatsnap.comfrontiersin.org This sustained checkpoint signal is a key step that prevents the cell from completing mitosis and ultimately contributes to its demise. nih.gov

Apoptotic Pathway Induction and Cell Death Mechanisms

The ultimate consequence of prolonged mitotic arrest induced by ixabepilone is the initiation of programmed cell death, or apoptosis. patsnap.comnih.govbccancer.bc.ca Unable to either complete cell division or resolve the mitotic checkpoint signal, the cancer cell activates intrinsic apoptotic pathways. patsnap.compatsnap.com This process is a common outcome for cells that suffer irreparable damage during mitosis. tandfonline.com The stabilization of microtubules, blockage of the cell cycle at the G2/M phase, and sustained activation of the spindle assembly checkpoint collectively trigger the molecular machinery that leads to the cell's self-destruction. nih.govpatsnap.comfrontiersin.org

Table 3: Cellular Consequences of Ixabepilone Action

Cellular Event Mechanism Result Source(s)
Mitotic Disruption Stabilization of microtubules prevents proper mitotic spindle formation. Inability to segregate chromosomes. patsnap.comopenaccessjournals.com
Cell Cycle Arrest Failure to progress through mitosis due to spindle defects. Arrest at the G2/M phase. tandfonline.comnih.govnih.gov
Checkpoint Activation Improper chromosome-spindle attachments are detected by the cell. Prolonged activation of the Spindle Assembly Checkpoint. nih.govpatsnap.comfrontiersin.org
Induction of Apoptosis Sustained mitotic arrest triggers programmed cell death pathways. Cancer cell death. nih.govfrontiersin.orgbccancer.bc.ca

Anti-angiogenic Cellular Effects

Research indicates that ixabepilone is highly cytotoxic to primary endothelial cell lines. researchgate.net In vitro studies have shown its potent activity against various tumor and normal cell lines, including adult bovine aortic endothelial (ABAE) cells. researchgate.net The concentration of ixabepilone required to inhibit the growth of these endothelial cells by 50% (IC50) has been determined to be 4.5 nmol/L. researchgate.net

A comparative analysis of the cytotoxic effects of ixabepilone and paclitaxel (B517696) on different cell lines revealed ixabepilone's greater potency against endothelial cells. researchgate.net

Table 1: Comparative In Vitro Cytotoxicity (IC50, nmol/L) of Ixabepilone and Paclitaxel

Cell Line Cancer Type Ixabepilone IC50 (nmol/L) Paclitaxel IC50 (nmol/L)
Endothelial Cells
ABAE Normal Endothelial 4.5 23
Tumor Cells
HCT-116 Colon 1.3 4.3
L2987 Lung 2.5 11
A549 Lung 3.5 11
MX-1 Breast 2.5 6.5
Pat-21 Breast 2.5 5.5

Data sourced from in vitro cytotoxicity assays. researchgate.net

In vivo studies using a Matrigel plug assay in mice further substantiated the anti-angiogenic activity of ixabepilone. researchgate.net These experiments, which measure the infiltration and proliferation of endothelial cells driven by vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), demonstrated that ixabepilone was significantly more effective than paclitaxel at inhibiting these processes. researchgate.net At one-eighth of its maximum tolerated dose (MTD), ixabepilone caused a 57% reduction in endothelial cells, whereas paclitaxel at the same relative dose only achieved a 27% reduction. researchgate.net

Furthermore, ixabepilone has been shown to reduce tumor vascular density. researchgate.net When used in combination with bevacizumab, an anti-VEGF therapy, ixabepilone led to a roughly 75% reduction in tumor vessel density, a significantly greater effect than either agent alone. researchgate.netnih.gov In contrast, paclitaxel at its MTD did not produce a significant reduction in vessel density. researchgate.net

The anti-angiogenic effects of microtubule-stabilizing agents like ixabepilone may also be linked to the downregulation of hypoxia-inducible factor-1α (HIF-1α). aacrjournals.org HIF-1α is a transcription factor that plays a crucial role in cellular adaptation to hypoxia by upregulating genes involved in angiogenesis, such as VEGF. aacrjournals.orgnih.govplos.org The disruption of the microtubule network by agents like ixabepilone is thought to inhibit the translation of HIF-1α, thereby impeding the angiogenic process. aacrjournals.org

Table 2: Mentioned Compounds

Compound
Ixabepilone
Ixabepilone-d3
Paclitaxel
Bevacizumab
Cisplatin
Sunitinib (B231)
Brivanib
Capecitabine
Cediranib
Bosutinib
Trastuzumab
Topotecan
Pegylated liposomal doxorubicin
Vinca alkaloids
Anthracyclines
Eribulin
Carboplatin
Gemcitabine
Vinorelbine
Doxorubicin
Methotrexate
Fluorouracil
Cyclophosphamide
Epirubicin
Docetaxel (B913)
Patupilone
Epothilone (B1246373) B

Preclinical Pharmacological Investigations

In Vitro Cytotoxicity Profiling in Cancer Cell Lines

The cytotoxic effects of ixabepilone (B1684101) have been extensively documented in a broad panel of human cancer cell lines.

Ixabepilone has demonstrated potent in vitro cytotoxicity against a wide range of human tumor cell lines. nih.govtandfonline.com Studies have shown its effectiveness in cell lines derived from various cancers, including breast, lung, colon, ovarian, and prostate cancers. tandfonline.comsci-hub.se The 50% inhibitory concentration (IC50) values, a measure of drug potency, were found to be in the low nanomolar range for most tested cell lines. For instance, in a panel of 21 different tumor cell lines, the IC50 values for ixabepilone ranged from 1.4 to 34.5 nmol/L. tandfonline.com Another study focusing on 35 human breast cancer cell lines reported IC50 values between 1.4 and 45.7 nmol/L in the 31 sensitive lines. tandfonline.com This broad-spectrum activity highlights its potential as a widely applicable anticancer agent. nih.gov

Table 1: In Vitro Cytotoxicity of Ixabepilone in Human Cancer Cell Lines

Cell Line Origin Number of Cell Lines Tested IC50 Range (nmol/L) Reference(s)
Various (Breast, Lung, Colon, etc.) 21 1.4 - 34.5 tandfonline.comsci-hub.se
Breast 35 1.4 - 45.7 tandfonline.com

A key aspect of ixabepilone's preclinical evaluation was its comparison to taxanes, such as paclitaxel (B517696), another class of microtubule stabilizers. aacrjournals.org Ixabepilone was found to be more potent than paclitaxel in inducing microtubule polymerization in vitro. aacrjournals.org Importantly, it retains its cytotoxic activity in cell lines that have acquired resistance to paclitaxel through mechanisms like the overexpression of multidrug resistance (MDR) proteins or mutations in β-tubulin. sci-hub.senih.gov For example, in clonogenic cell-killing experiments, while ixabepilone and paclitaxel showed similar activity against paclitaxel-sensitive cell lines, ixabepilone was significantly more cytotoxic against paclitaxel-resistant lines. sci-hub.se Furthermore, ixabepilone demonstrated greater cytotoxicity than paclitaxel against endothelial cells, with an IC50 of 4.5 nmol/L compared to 12.9 nmol/L for paclitaxel. researchgate.net

In Vivo Antitumor Activity in Xenograft Models

The promising in vitro results were further substantiated by in vivo studies using human tumor xenografts in mice.

Ixabepilone has demonstrated significant antitumor activity in a wide range of drug-sensitive human cancer xenograft models. nih.govnih.gov In a broad panel of 35 different human cancer xenografts, ixabepilone showed significant antitumor activity in 33 of them. fda.gov This included efficacy against models of non-small cell lung cancer, colon cancer, and breast cancer. nih.gov The antitumor activity was often characterized by a prolonged delay in tumor growth, equivalent to or greater than a 1-log cell kill (LCK). fda.gov

A critical feature of ixabepilone is its ability to overcome common mechanisms of drug resistance. researchgate.net It has shown significant antitumor activity in xenograft models that are resistant to taxanes and other chemotherapeutic agents. researchgate.netaacrjournals.org This efficacy is partly due to its low susceptibility to efflux by P-glycoprotein (P-gp), a common resistance mechanism. researchgate.netnih.gov For instance, ixabepilone was active in the HCT116/VM46 colon carcinoma model, which overexpresses P-gp and is resistant to paclitaxel. sci-hub.secaymanchem.com In a paclitaxel-resistant breast cancer xenograft model (Pat-21), which has resistance due to tubulin isotype expression, ixabepilone was found to be approximately three times more potent than docetaxel (B913). nih.govcore.ac.uk It also retained activity against ovarian tumor xenografts selected for paclitaxel resistance (A2780TAX). aacrjournals.org

Table 2: In Vivo Activity of Ixabepilone in Resistant Xenograft Models

Xenograft Model Cancer Type Resistance Mechanism Outcome Reference(s)
HCT116/VM46 Colon Carcinoma P-glycoprotein (P-gp) Overexpression Active, LCK value of 2.4 sci-hub.secaymanchem.com
Pat-21 Breast Carcinoma βIII-tubulin Overexpression ~3-fold more potent than docetaxel nih.govcore.ac.uk

Preclinical Pharmacodynamics at the Cellular Level

At the cellular level, the pharmacodynamic action of ixabepilone is consistent with its classification as a microtubule-stabilizing agent. wikipedia.org Like taxanes, it binds to the β-tubulin subunit of microtubules, which are essential components of the cell's cytoskeleton. tandfonline.comnih.gov This binding stabilizes the microtubules, preventing the dynamic process of assembly and disassembly required for cell division. wikipedia.orgtandfonline.com The disruption of microtubule dynamics leads to a blockage of cells in the G2/M phase of the cell cycle, ultimately inducing apoptosis (programmed cell death). fda.govtandfonline.com Although their mechanism is similar to taxanes, epothilones bind to tubulin in a distinct manner, which may contribute to their activity in taxane-resistant tumors. researchgate.netnih.gov

Microtubule Bundle Formation in Peripheral Blood Mononuclear Cells (PBMCs) as a Biomarker

The investigation of microtubule bundle formation in peripheral blood mononuclear cells (PBMCs) has been a key area of research to identify a viable pharmacodynamic biomarker for Ixabepilone-d3. As a microtubule-stabilizing agent, ixabepilone binds to β-tubulin subunits, promoting their polymerization and suppressing their dynamic instability. frontiersin.orgdrugbank.compatsnap.com This action leads to the stabilization of microtubules, which manifests as the formation of distinct microtubule bundles within cells. medkoo.com The analysis of these bundles in easily accessible cells like PBMCs offers a method to assess the drug's biological activity and target engagement in patients. medkoo.comaacrjournals.org

Research has demonstrated a direct, plasma concentration-dependent effect of ixabepilone on tubulin dynamics in PBMCs. medkoo.comresearchgate.net This relationship between drug concentration and the extent of microtubule bundling can be effectively described by the Hill equation. researchgate.netscience.gov In clinical studies, the formation of these bundles was observed to occur rapidly. One study noted that microtubule bundle formation in PBMCs increased within one hour of ixabepilone infusion and was sustained for at least 24 hours. aacrjournals.org Specifically, 75% of PBMCs exhibited microtubule bundle formation at the one-hour mark, with 25% still showing bundles after 24 hours. aacrjournals.org

Crucially, the extent of microtubule bundle formation in PBMCs has been significantly correlated with a clinical outcome. aacrjournals.org A follow-up study established a significant link between the percentage of PBMCs with microtubule bundles at the end of an infusion and the severity of neutropenia, as well as the plasma concentration of ixabepilone. aacrjournals.org This suggests that PBMC microtubule bundling is a direct indicator of the drug's pharmacodynamic effect. researchgate.netscience.gov

However, there are limitations to using this as a sole biomarker. It has been noted that ixabepilone can exert significant cytotoxicity at low concentrations without inducing noticeable microtubule bundle formation. aacrjournals.org Furthermore, while post-translational modifications of α-tubulin, such as acetylation and detyrosination, are markers of microtubule stabilization in tumor cells, little to no significant changes were seen in the PBMCs of treated patients at the time points examined. nih.gov

Table 1: Microtubule Bundle Formation in Peripheral Tissues After Ixabepilone Administration

Tissue TypeTime Point Post-InfusionPercentage of Cells with Microtubule BundlesReference
PBMCs1 Hour75% aacrjournals.org
PBMCs24 Hours25% aacrjournals.org
PBMCsEnd of 1-Hour Infusion (40 mg/m²)63% tandfonline.com
Tumor Biopsy1 Hour54% aacrjournals.org
Tumor Biopsy24 Hours40% aacrjournals.org

Metabolism and Biotransformation Research Using Ixabepilone D3

Identification of Metabolic Pathways and Key Enzymes

Ixabepilone (B1684101) undergoes extensive metabolism, primarily in the liver, before being eliminated from the body. nih.govnih.gov Research has identified that the principal mechanism of its breakdown is through oxidative metabolism. nih.govnih.gov

The primary enzyme responsible for the oxidative metabolism of Ixabepilone is the Cytochrome P450 isoenzyme 3A4 (CYP3A4). nih.govnih.govfda.gov This enzyme is a major catalyst for Phase I metabolism of a vast number of drugs. mdpi.com In vitro studies using human liver microsomes have confirmed that CYP3A4 is the main pathway for Ixabepilone's biotransformation. fda.gov

The significant role of CYP3A4 is further highlighted by drug-drug interaction studies. Co-administration of Ixabepilone with strong inhibitors or inducers of CYP3A4 markedly alters its plasma concentrations. nih.gov For instance, potent CYP3A4 inhibitors can lead to a significant increase in Ixabepilone exposure, while strong inducers can decrease its concentration and potential efficacy. nih.govixempra.com

Table 1: Influence of CYP3A4 Modulators on Ixabepilone Metabolism
Modulator TypeExamplesEffect on CYP3A4 ActivityImpact on Ixabepilone Plasma Concentration
Strong InhibitorsKetoconazole, Itraconazole, Clarithromycin, Ritonavir nih.govDecreaseIncrease nih.gov
Strong InducersPhenytoin, Carbamazepine, Rifampin, Dexamethasone, Phenobarbital nih.govixempra.comIncreaseDecrease nih.gov
Other SubstancesGrapefruit Juice, St. John's Wort nih.govixempra.comInhibit (Grapefruit), Induce (St. John's Wort)Increase (Grapefruit), Decrease (St. John's Wort) nih.govixempra.com

While CYP3A4 is the principal enzyme in Ixabepilone's metabolism, the involvement of other enzymes has been considered. nih.govnih.govfda.govnih.gov However, research and in vitro studies with human liver microsomes indicate that at clinically relevant concentrations, Ixabepilone does not significantly inhibit other key CYP enzymes such as CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, or CYP2D6. fda.gov The overwhelming body of evidence points to oxidative metabolism via CYP3A4 as the dominant pathway for its clearance. nih.govnih.govfda.gov

Elucidation of Metabolite Structures and Their Activity

The extensive metabolism of Ixabepilone results in the formation of numerous biotransformation products. nih.govfda.gov More than 30 different metabolites have been identified in human urine and feces. nih.govnih.govfda.gov Despite this large number, no single metabolite accounts for a significant portion of the administered dose, with each representing less than 6%. nih.govfda.gov

Crucially, the biotransformation products generated from Ixabepilone by human liver microsomes have been tested for cytotoxic activity against a human tumor cell line and were found to be inactive. fda.gov This indicates that the therapeutic effect of the drug is attributable to the parent compound, Ixabepilone, and not its metabolites. nih.gov Unchanged Ixabepilone accounts for a relatively small fraction of the eliminated dose, approximately 1.6% in feces and 5.6% in urine, underscoring the completeness of its metabolic processing. fda.gov

Application of Ixabepilone-d3 in Quantitative Metabolic Studies

Stable isotope-labeled compounds, such as this compound, are indispensable tools in modern pharmacokinetic and metabolic research. The substitution of hydrogen atoms with deuterium (B1214612) provides a molecule that is chemically identical in its reactions but physically distinguishable by its mass.

In quantitative bioanalysis, particularly using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), a deuterated analog like this compound serves as an ideal internal standard. aacrjournals.orgnih.gov In this context, the unlabeled drug (Ixabepilone) is referred to as the "hot" analyte, while the deuterated version (this compound) is the "cold" standard.

During sample preparation, a known quantity of the "cold" this compound is added to biological samples (e.g., plasma). Because its physicochemical properties are nearly identical to the "hot" unlabeled drug, it behaves similarly during extraction, chromatography, and ionization. nih.gov However, the mass spectrometer can easily differentiate between the two compounds based on their mass difference. This allows for highly accurate and precise quantification of the unlabeled drug in the sample, as any variability during the analytical process affects both the analyte and the internal standard equally. nih.gov

A key application of deuteration in drug development is to improve a compound's metabolic stability. juniperpublishers.commdpi.com This strategy is based on the "deuterium kinetic isotope effect." researchgate.net The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). mdpi.com

Many metabolic processes, especially the oxidative reactions catalyzed by Cytochrome P450 enzymes like CYP3A4, involve the cleavage of a C-H bond as a rate-limiting step. mdpi.comresearchgate.net By strategically replacing hydrogen atoms at known sites of metabolism on the Ixabepilone molecule with deuterium to create this compound, the rate of this enzymatic reaction can be slowed. juniperpublishers.com This reduced rate of metabolism can lead to a longer biological half-life, decreased systemic clearance, and potentially higher drug exposure (Area Under the Curve, AUC) without increasing the dose. juniperpublishers.com Research into deuterated analogs aims to enhance pharmacokinetic profiles, which may allow for less frequent dosing while maintaining therapeutic efficacy. nih.gov Importantly, deuteration typically does not result in the formation of new, unique metabolites but can alter the relative ratios of those formed from the parent compound. juniperpublishers.comresearchgate.net

Table 2: Theoretical Comparison of Unlabeled vs. Deuterated Ixabepilone
PropertyIxabepilone (Unlabeled)This compound (Deuterated Analog)Rationale
Primary Metabolism SitePositions susceptible to CYP3A4 oxidationPositions susceptible to CYP3A4 oxidationDeuteration does not change the metabolic pathway. juniperpublishers.com
Rate of MetabolismStandard RatePotentially SlowerDeuterium Kinetic Isotope Effect; stronger C-D bond slows cleavage. mdpi.comresearchgate.net
Biological Half-LifeApprox. 52 hours nih.govfda.govPotentially LongerSlower metabolism leads to slower elimination. juniperpublishers.com
Biological ActivityActiveExpected to be ActiveDeuteration generally does not alter pharmacological targets. researchgate.net
Metabolites Formed>30 known inactive metabolites fda.govSame metabolites (containing deuterium) juniperpublishers.comMetabolic pathways remain the same, only the rate may change. juniperpublishers.com

Research into Drug-Drug Interactions at the Metabolic Level

Research into the drug-drug interaction potential of Ixabepilone has been a key area of investigation, primarily focusing on its metabolic pathways. In vitro and clinical studies have established that Ixabepilone is extensively metabolized in the liver, with the cytochrome P450 enzyme system playing a central role. nih.govnih.gov

Primary Metabolic Pathway: The main route for the oxidative metabolism of Ixabepilone is via the cytochrome P450 3A4 (CYP3A4) enzyme. nih.govnih.govnih.gov This dependency on a single, major enzyme makes Ixabepilone susceptible to significant pharmacokinetic interactions when co-administered with drugs that modulate CYP3A4 activity. nih.govnih.gov Ixabepilone itself does not induce or inhibit CYP3A4 or other liver enzymes to a clinically relevant degree; therefore, it is not expected to alter the plasma levels of other drugs that are substrates for these enzymes. nih.gov

Interaction with CYP3A4 Inhibitors: Co-administration of Ixabepilone with strong inhibitors of CYP3A4 can lead to a significant increase in its plasma concentrations. nih.govnih.gov This occurs because the inhibitor slows down the metabolic breakdown of Ixabepilone, leading to higher exposure and a potential for increased toxicities. nih.gov Pharmacokinetic studies have quantified this effect, predicting that a dose adjustment is necessary to maintain the drug's area under the curve (AUC) within the therapeutic range when a strong inhibitor is necessary. ixempra.com Grapefruit juice is also noted as a CYP3A4 inhibitor that should be avoided. ixempra.comrxlist.com

The table below summarizes the effects of various CYP3A4 inhibitors on Ixabepilone.

CYP3A4 InhibitorDrug ClassEffect on Ixabepilone MetabolismImpact on Ixabepilone Plasma Concentration
KetoconazoleAntifungalStrong InhibitionSignificantly Increased nih.govixempra.commedscape.com
ClarithromycinAntibioticStrong InhibitionSignificantly Increased nih.govixempra.commedscape.com
RitonavirAntiretroviral (Protease Inhibitor)Strong InhibitionSignificantly Increased nih.govixempra.com
AtazanavirAntiretroviral (Protease Inhibitor)Strong InhibitionSignificantly Increased nih.govixempra.com
NefazodoneAntidepressantStrong InhibitionSignificantly Increased nih.govixempra.commedscape.com
VoriconazoleAntifungalStrong InhibitionSignificantly Increased ixempra.com

Interaction with CYP3A4 Inducers: Conversely, the use of strong CYP3A4 inducers can substantially decrease the plasma concentrations of Ixabepilone. nih.govnih.gov These inducers increase the expression and activity of the CYP3A4 enzyme, leading to faster metabolism and elimination of Ixabepilone from the body. nih.gov This increased clearance can result in subtherapeutic levels of the drug, potentially reducing its efficacy. nih.gov Studies with the strong inducer rifampin, for example, showed a significant decrease in the Ixabepilone AUC. nih.govrxlist.com

The table below details the effects of known CYP3A4 inducers.

CYP3A4 InducerDrug ClassEffect on Ixabepilone MetabolismImpact on Ixabepilone Plasma Concentration
RifampinAntibioticStrong InductionSignificantly Decreased nih.govnih.govrxlist.com
CarbamazepineAnticonvulsantStrong InductionSignificantly Decreased nih.govnih.govmedscape.com
PhenytoinAnticonvulsantStrong InductionSignificantly Decreased nih.govnih.gov
DexamethasoneCorticosteroidInductionDecreased nih.govnih.gov
PhenobarbitalAnticonvulsant/BarbiturateInductionDecreased nih.govnih.gov
St. John's WortHerbal SupplementStrong InductionSignificantly Decreased medscape.comdrugbank.com

Molecular Mechanisms of Cellular Resistance and Overcoming Strategies

Resistance Mediated by Efflux Transporters

A key mechanism of multidrug resistance (MDR) in cancer cells is the increased expression of ATP-binding cassette (ABC) transporters. These membrane proteins actively pump a wide range of structurally and functionally diverse drugs out of the cell, thereby reducing intracellular drug concentrations to sub-therapeutic levels. scirp.orgnih.govnih.gov

P-glycoprotein (P-gp), encoded by the MDR1 (ABCB1) gene, is a well-characterized efflux pump implicated in resistance to numerous anticancer drugs, including taxanes. scirp.orgaacrjournals.orgspringermedizin.de While ixabepilone (B1684101) is considered a poor substrate for P-gp compared to taxanes, its susceptibility to P-gp-mediated efflux is not negligible. oaepublish.comfrontiersin.orgfrontiersin.org Preclinical studies have shown that ixabepilone retains activity in tumor models that overexpress P-gp. nih.govixempra.com However, other research indicates that P-gp overexpression can lead to a significant decrease in cytotoxicity. nih.gov For instance, Madin-Darby canine kidney cells transfected with human MDR1 showed a substantial increase in the IC50 value for ixabepilone (>2000 nM) compared to the parental cells (90 nM). nih.gov This suggests that while ixabepilone has a lower affinity for P-gp than other agents, high levels of this transporter can still confer resistance. nih.govpatsnap.com

The ability of ixabepilone to maintain some activity in P-gp overexpressing cells is a key feature that distinguishes it from some other microtubule inhibitors. frontiersin.orgnih.govaacrjournals.org This reduced susceptibility is a contributing factor to its efficacy in treating cancers that have developed resistance to taxanes. frontiersin.orgfrontiersin.org

Cell LineTransporter StatusDrugIC50 (nM)Reference
MDCK (Parental)Low P-gpIxabepilone90 nih.gov
MDCK-MDR1High P-gpIxabepilone>2000 nih.gov

Besides P-gp, other members of the ABC transporter family, such as Breast Cancer Resistance Protein (BCRP/ABCG2) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), are also known to contribute to multidrug resistance. nih.govoaepublish.comescholarship.org Research indicates that ixabepilone is not a significant substrate for BCRP. nih.gov In a human embryonic kidney cell line (HEK-293) engineered to overexpress BCRP, the resistance factor for ixabepilone was only 1.2-fold, in stark contrast to other agents like docetaxel (B913) and paclitaxel (B517696) which showed resistance factors of 7.3 and 4.3, respectively. nih.gov This suggests that BCRP-mediated resistance is unlikely to be a significant clinical issue for ixabepilone. nih.gov

Conversely, ixabepilone has shown low susceptibility to resistance mediated by MRP1 in preclinical models. ixempra.comnih.govixempra.com This characteristic, along with its reduced susceptibility to P-gp, contributes to its broad spectrum of activity against various drug-resistant tumors. ixempra.comixempra.com

Cell LineTransporterDrugResistance FactorReference
HEK-BCRPBCRPIxabepilone1.2 nih.gov
HEK-BCRPBCRPDocetaxel7.3 nih.gov
HEK-BCRPBCRPPaclitaxel4.3 nih.gov

Tubulin Alterations and Their Impact on Ixabepilone Activity

As a microtubule-stabilizing agent, the efficacy of ixabepilone is intrinsically linked to the structure and dynamics of tubulin. Alterations in tubulin, either through the expression of different isotypes or through mutations, can significantly impact drug binding and activity. aacrjournals.orgspringermedizin.denih.gov

The β-tubulin component of microtubules exists in several isotypes, and their expression levels can vary between different tumor types and in response to chemotherapy. nih.govresearchgate.net Overexpression of the βIII-tubulin isotype has been frequently associated with resistance to taxanes and more aggressive tumors. aacrjournals.orgnih.govresearchgate.net

Interestingly, ixabepilone has demonstrated significant activity in cancer cells that overexpress βIII-tubulin. aacrjournals.orgnih.gov It appears to preferentially suppress the dynamic instability of microtubules containing the α/βIII-tubulin heterodimer. aacrjournals.orgnih.gov This ability to effectively target βIII-tubulin-containing microtubules is a key factor in its activity against taxane-resistant cancers. aacrjournals.orgnih.gov However, some studies suggest that high levels of βIII-tubulin expression may still contribute to a degree of resistance to ixabepilone by suppressing its antitumor effects. researchgate.netnih.gov For instance, the removal or knockdown of βIII-tubulin in breast cancer cells led to an increased inhibition of microtubule dynamic instability and enhanced mitotic arrest by ixabepilone. researchgate.netnih.gov

Cell Line/ModelβIII-Tubulin StatusEffect on Ixabepilone ActivityReference
Paclitaxel-resistant Pat-21 xenograftOverexpressionIxabepilone ~3-fold more potent than docetaxel nih.gov
MCF-7 breast cancer cellsKnockdownIncreased mitotic arrest by ixabepilone researchgate.netnih.gov

Mutations in the genes encoding tubulin subunits can alter the drug-binding site and confer resistance to microtubule-targeting agents. aacrjournals.orgspringermedizin.de While tubulin mutations have been identified as a mechanism of resistance to taxanes in preclinical models, their clinical relevance in solid tumors is less clear. aacrjournals.org Ixabepilone has demonstrated the ability to overcome resistance conferred by certain tubulin mutations that affect taxane (B156437) sensitivity. aacrjournals.orgixempra.comnih.gov For example, it has shown activity in cell lines and tumor models with known tubulin mutations that are resistant to paclitaxel. aacrjournals.orgnih.gov This suggests that ixabepilone's binding to tubulin is less affected by these specific mutations. patsnap.com However, resistance to ixabepilone can also arise from specific β-tubulin mutations, as seen in the Ixab80 ovarian cancer cell line which harbors a mutation in Helix 5. nih.gov

Strategies to Circumvent Resistance in Preclinical Models

Overcoming resistance to ixabepilone is an area of active research. Preclinical strategies have focused on exploiting its unique properties and combining it with other agents.

One key strategy is the use of ixabepilone in tumors where the primary resistance mechanism is known to be one that ixabepilone can circumvent, such as P-gp overexpression or certain tubulin alterations. oaepublish.comnih.gov Its efficacy in taxane-resistant models supports this approach. aacrjournals.orgfrontiersin.org

Another promising preclinical strategy is the combination of ixabepilone with anti-angiogenic agents. aacrjournals.org In vivo studies have shown that ixabepilone acts synergistically with agents like bevacizumab and sunitinib (B231) in various tumor models. aacrjournals.org This enhanced effect may be due to ixabepilone's ability to kill endothelial cells, including those expressing P-gp, thereby inhibiting tumor angiogenesis more effectively than taxanes. aacrjournals.org

Furthermore, the development of novel drug delivery systems and the structural modification of existing drugs to evade P-gp efflux are ongoing areas of research that could indirectly benefit the efficacy of agents like ixabepilone. nih.govfrontiersin.org The chemical modification of natural compounds to enhance their potency and reduce their affinity for efflux pumps is a strategy that led to the development of ixabepilone itself, a semi-synthetic analog of epothilone (B1246373) B. nih.govfrontiersin.org

Analytical Methodologies in Ixabepilone D3 Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are fundamental in isolating ixabepilone-d3 and assessing its purity by separating it from its non-deuterated counterpart, impurities, and degradation products.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of ixabepilone (B1684101). researchgate.netnih.govresearchgate.net Method development often focuses on creating stability-indicating assays that can separate the active pharmaceutical ingredient (API) from any process-related impurities and degradation products. researchgate.netnih.gov

For instance, a reversed-phase HPLC (RP-HPLC) method was developed for the quantification of ixabepilone in bulk and injectable forms. researchgate.netnih.gov This method utilized a Symmetry C18 column with an isocratic mobile phase of acetate (B1210297) buffer (pH 4.7) and acetonitrile (B52724), allowing for the elution of ixabepilone at approximately 5.1 minutes. researchgate.net Another approach employed a gradient elution with a mobile phase consisting of acetate buffer (pH 4.8) and acetonitrile to resolve known impurities like EPO-2 and Epothilone (B1246373) B. nih.gov

Validation of these HPLC methods is performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose, including the quantification of impurities. nih.gov

HPLC Method Parameters for Ixabepilone Analysis

Parameter Method 1 Method 2
Column Symmetry C18 (150 x 4.6) mm, 5-micron USP L1 Column
Mobile Phase Isocratic: 10 mM Acetate Buffer (pH 4.7) and Acetonitrile (60:40 v/v) Gradient: Mobile Phase A - 10 mM Acetate Buffer (pH 4.8) and Acetonitrile (90:10 v/v); Mobile Phase B - 10 mM Acetate Buffer (pH 4.8) and Acetonitrile (20:80 v/v)
Flow Rate 1.0 mL/min 1.0 mL/min
Detection Not Specified 250 nm
Retention Time ~5.1 min Not Specified

Supercritical Fluid Chromatography (SFC) for Impurity Profiling

Supercritical Fluid Chromatography (SFC) has emerged as a valuable technique for impurity profiling in pharmaceutical analysis. nih.govijsrst.com It is recognized for its rapid analysis times and its ability to handle both polar and non-polar compounds. ijsrst.com The use of supercritical carbon dioxide as a mobile phase, often modified with a co-solvent like methanol, makes it a "green" technology. uni-saarland.de In the context of drug development, SFC is particularly useful for separating structurally similar compounds, a common challenge in impurity profiling. nih.gov The selection of a diverse set of stationary phases is a key aspect of method development in SFC to ensure the resolution of all potential impurities. nih.gov

Mass Spectrometry for Quantification and Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for the sensitive quantification and definitive structural identification of this compound and its metabolites.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Quantification

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying ixabepilone in biological matrices such as human plasma. nih.gov A validated LC-MS/MS method for ixabepilone involved protein precipitation for sample extraction, followed by analysis on a YMC ODS-AQ column. nih.gov The mass spectrometer, equipped with a TurboIonSpray source, operated in negative ionization mode, using multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for both ixabepilone and its internal standard. nih.gov This method demonstrated high recovery (greater than 94%) and was robust enough for use in clinical studies. nih.gov

LC-MS/MS Parameters for Ixabepilone Quantification in Human Plasma

Parameter Value
Sample Preparation Protein precipitation with acetonitrile
Chromatography Column YMC ODS-AQ 3 µm (2.0 mm x 100 mm)
Mobile Phase Isocratic: Acetonitrile:10 mM Ammonium Acetate, pH 5.0 (70:30, v/v)
Flow Rate 0.30 mL/min
Ionization Mode Negative Ionization (TurboIonSpray)
Detection Mode Multiple Reaction Monitoring (MRM)
Precursor > Product Ion (Ixabepilone) m/z 505.2 > 405.2
Assay Range 2.00-500 ng/mL
Recovery >94%

Accelerator Mass Spectrometry (AMS) for Tracing Low-Level Labeled Compounds

Accelerator Mass Spectrometry (AMS) is an ultra-sensitive technique capable of detecting extremely low levels of radiolabeled compounds, making it ideal for studies with compounds that are unstable at high specific radioactivity. nih.govpharmaron.com In the case of [14C]ixabepilone, which is radiolytically unstable at typical specific activities, AMS was essential for conducting a human ADME (absorption, distribution, metabolism, and excretion) study. nih.gov The study utilized [14C]ixabepilone at a low specific activity (1.14 nCi/mg), requiring the high sensitivity of AMS for detection. nih.gov By coupling HPLC with AMS (HPLC-AMS), researchers were able to generate metabolite profiles from plasma, urine, and feces, identifying ixabepilone as the major radioactive component in plasma and urine. nih.gov

Applications of Stable Isotope Labeling in Quantitative Analysis

The use of stable isotope-labeled internal standards is a well-established practice in quantitative mass spectrometry to improve accuracy and precision. nih.govtandfonline.com In the LC-MS/MS analysis of ixabepilone, a demethylated analogue was used as the internal standard. nih.gov For deuterated compounds like this compound, the stable isotope label itself serves as a tool for differentiation from the endogenous or non-labeled compound. The mass difference introduced by the deuterium (B1214612) atoms allows for their distinct detection and quantification by mass spectrometry. This approach is fundamental in pharmacokinetic studies to trace the fate of the administered drug without interference from endogenous counterparts. The use of stable isotope-labeled compounds as internal standards helps to correct for variations in sample preparation and instrument response, leading to more reliable quantitative data. tandfonline.com

Spectroscopic Characterization Techniques (e.g., NMR, IR, UV-Vis)

Spectroscopy is a cornerstone in the chemical analysis of this compound, providing detailed information about its molecular structure, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of Ixabepilone and its isotopologues. While the chemical structure of Ixabepilone may not be ideally suited for certain detection methods like HPLC, NMR provides definitive structural confirmation and is used to estimate purity. selleck.co.jp For complex molecules like Ixabepilone, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized for complete characterization. utar.edu.my

The "-d3" designation in this compound signifies the replacement of three protium (B1232500) (¹H) atoms with deuterium (²H) atoms at specific, non-labile positions. This isotopic labeling is particularly advantageous for NMR-based research. Solid-state NMR (ssNMR) techniques, such as Rotational-Echo Double-Resonance (REDOR), have been successfully applied to study deuterium-labeled analogs of epothilone B, the parent compound of Ixabepilone. researchgate.netmdpi.com These studies investigate the bioactive conformation of the drug when bound to its target, microtubules. researchgate.net In such experiments, the deuterium signal provides critical information. For instance, the deuterium quadrupolar parameter can confirm that the ligand is in a bound state within the microtubule structure. mdpi.com High-resolution magic-angle spinning (MAS) NMR spectra of microtubule-bound, deuterium-labeled epothilone B analogs have revealed key insights into the drug's molecular dynamics at the binding site. researchgate.netmdpi.com

Furthermore, ¹³C NMR is used to characterize different crystalline forms (polymorphs) of Ixabepilone. google.com

Table 1: Selected Solid-State ¹³C NMR Peaks for Ixabepilone Form L

Chemical Shift (ppm, ±0.2 ppm)
32.3
117.2
138.9
149.6
164.2

Data sourced from patent information describing crystalline forms of Ixabepilone. google.com

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in the Ixabepilone molecule and to characterize its solid-state forms. google.comresearchgate.net The IR spectrum provides a molecular fingerprint, with specific absorption peaks corresponding to the vibrational frequencies of bonds within the molecule, such as C=O (carbonyl), O-H (hydroxyl), N-H (amide), and C-N bonds. researchgate.netusp.br This technique is valuable for confirming the identity of the compound and for studying its formulation with other materials, such as nanoparticles, by observing shifts in characteristic peaks. researchgate.net

UV-Visible (UV-Vis) Spectroscopy

Table 2: UV-Vis Absorption Maxima for Ixabepilone

λmax (nm)
211
247

Data sourced from a product information sheet for Ixabepilone. caymanchem.com

Microscopic Techniques for Cellular Effects (e.g., Microtubule Imaging)

Microscopy is indispensable for visualizing the effects of this compound at the cellular and subcellular levels. These techniques provide direct evidence of the compound's engagement with its target, the microtubule cytoskeleton.

Fluorescence and Confocal Microscopy

Fluorescence microscopy, particularly confocal microscopy, is a powerful tool for studying the interaction of Ixabepilone with microtubules in living and fixed cells. researchgate.netacs.org Researchers use fluorescently labeled antibodies against tubulin or express fluorescently tagged tubulin proteins (e.g., mScarlet-α-Tubulin) to visualize the microtubule network. acs.orgnih.gov Treatment with Ixabepilone leads to the stabilization of microtubules, resulting in the formation of abnormal microtubule bundles and mitotic arrest, which are readily observable. nih.govfrontiersin.org

Quantitative competitive binding assays using confocal microscopy have been developed to measure the intracellular affinity (Ki) of microtubule-stabilizing agents like Ixabepilone. researchgate.netacs.org One such study reported a cellular Ki of 10 ± 2 nM for Ixabepilone, demonstrating its high affinity for microtubules within the complex cellular environment. researchgate.netacs.org

Electron Microscopy

Transmission electron microscopy (TEM) offers higher resolution imaging, allowing for the detailed ultrastructural analysis of cellular changes induced by Ixabepilone. nih.gov Studies using TEM have investigated the neurotoxic effects of the drug by examining nerve tissue from skin biopsies. nih.gov This research has revealed dose-dependent toxicity to unmyelinated nerve fibers, characterized by the disintegration of axonal content and significant effects on mitochondria. nih.gov TEM imaging has shown that Ixabepilone treatment leads to a progressive loss of axonal mitochondria and an increase in abnormal mitochondrial morphology, implicating mitochondrial dysfunction as a mechanism of toxicity. nih.gov

Automated and High-Content Imaging

High-content screening (HCS) systems often utilize automated microscopy to quantitatively assess the effects of compounds across a large number of cells. frontiersin.org This approach can be used to measure various parameters simultaneously, such as changes in the microtubule cytoskeleton, cell cycle progression, and the induction of apoptosis following treatment with Ixabepilone. frontiersin.orgselleckchem.com For example, automated imaging can quantify the percentage of cells with condensed chromatin, a marker of mitotic arrest, providing robust, quantitative data on the compound's cellular activity. frontiersin.org

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Identification of Key Pharmacophore Features for Microtubule Stabilization

The primary mechanism of action for epothilones is the stabilization of microtubules, which are essential components of the cellular cytoskeleton involved in cell division. dovepress.comtandfonline.com This stabilization leads to the arrest of the cell cycle and ultimately, apoptosis (programmed cell death) in cancer cells. dovepress.comnih.govnih.gov SAR studies have been instrumental in identifying the key pharmacophoric elements—the essential structural features—responsible for this microtubule-stabilizing activity.

The epothilone (B1246373) structure is a 16-membered macrolide ring with a thiazole-containing side chain. tandfonline.commdpi.com Several key regions of the molecule have been identified as critical for its interaction with β-tubulin, the protein subunit of microtubules. dovepress.comtandfonline.compnas.org These include:

The Macrolide Ring: The 16-membered ring is considered the optimal size for activity. nih.gov

The C1 Carbonyl Group, C3 Hydroxyl Group, C5 Carbonyl Group, and C7 Hydroxyl Group: These groups are involved in forming crucial hydrogen bonds with amino acid residues in the tubulin binding pocket, such as threonine 274 and arginine 282. tandfonline.com

The C12-C13 Epoxide Ring: While initially thought to be essential, studies on analogs like epothilone D (which lacks the epoxide) have shown that it is not an absolute requirement for activity. tandfonline.commdpi.com However, modifications in this region significantly affect the microtubule-stabilizing activity. mdpi.com For instance, the presence of a methyl group at the C12 position in epothilone B enhances its potency compared to epothilone A. tandfonline.compnas.org

The Thiazole (B1198619) Side Chain: This side chain binds to a region of β-tubulin that is distinct from the binding site of other microtubule stabilizers like paclitaxel (B517696). tandfonline.com

A common pharmacophore model has been proposed for epothilones and taxanes, suggesting that despite their structural differences, they share key interaction points within the tubulin binding site. tandfonline.compnas.org This understanding is crucial for designing new analogs with improved properties.

Impact of the Lactone-Lactam Modification on Metabolic Stability and Activity

A significant challenge with natural epothilones, such as epothilone B, was their poor metabolic stability. nih.govnih.gov They are susceptible to hydrolysis of the lactone ring by esterase enzymes in the body, leading to rapid degradation and reduced in vivo efficacy. nih.govnih.govaacrjournals.org This metabolic instability was a major hurdle in their clinical development. nih.gov

To address this, a critical modification was made: the replacement of the lactone oxygen atom with a nitrogen atom, creating a lactam ring. springermedizin.demedscape.comresearchgate.net This seemingly small change resulted in the semi-synthetic analog Ixabepilone (B1684101) (aza-epothilone B). mdpi.comnih.gov

The lactone-to-lactam substitution proved to be a pivotal moment in the development of this class of drugs. medscape.com This modification significantly enhanced the metabolic stability of the molecule. nih.govaacrjournals.orgnih.gov The resulting lactam, Ixabepilone, is less prone to enzymatic cleavage, leading to a longer half-life in the body and improved pharmacokinetic properties. nih.govspringermedizin.deresearchgate.net

Crucially, this modification did not compromise the compound's biological activity. ascopubs.org Ixabepilone retains the potent microtubule-stabilizing and cytotoxic effects of its parent compound, epothilone B. aacrjournals.orgnih.govresearchgate.net In fact, some studies suggest that Ixabepilone is approximately 2.5 times more potent than paclitaxel in certain cell lines. tandfonline.com This successful balance of retained activity and improved stability underscores the power of rational drug design guided by SAR principles.

Computational Approaches in SAR/QSAR Analysis

Computational chemistry has become an indispensable tool in modern drug discovery, and the study of epothilones is no exception. nih.govrsc.org Computational approaches provide valuable insights into the interactions between ligands and their protein targets, guiding the design of more effective and specific drugs. ajrconline.org

Molecular Docking Studies with Tubulin

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. nih.gov In the context of Ixabepilone, docking studies have been used to model its interaction with β-tubulin. researchgate.netnih.govcivilica.comrsc.org These studies have helped to:

Visualize the Binding Pose: Docking simulations provide a three-dimensional representation of how Ixabepilone fits into the tubulin binding pocket. nih.gov

Identify Key Interactions: They highlight the specific amino acid residues involved in hydrogen bonding and hydrophobic interactions with the drug molecule. tandfonline.combibliotekanauki.pl For example, studies have shown that the C1 carbonyl, C3 hydroxyl, C5 carbonyl, and C7 hydroxyl groups of epothilones form hydrogen bonds with residues like threonine 274 and arginine 282 of the M-loop in β-tubulin. tandfonline.com

Explain SAR Data: Docking can rationalize why certain structural modifications enhance or diminish activity. For instance, it can illustrate how the methyl group at C12 in epothilone B leads to a more favorable hydrophobic interaction with β-tubulin, increasing its potency. tandfonline.com

Compare Binding Modes: Docking allows for a comparison of the binding modes of different microtubule-stabilizing agents, such as epothilones and taxanes, revealing both similarities and differences in their interactions with tubulin. tandfonline.com

These computational models are continuously refined as more experimental data becomes available, providing an increasingly accurate picture of the drug-target interaction. bibliotekanauki.pl

Ligand-Based and Structure-Based Design Principles

The development of novel epothilone analogs like Ixabepilone has been guided by both ligand-based and structure-based design principles.

Ligand-Based Design: This approach focuses on the analysis of a set of molecules known to be active and inactive for a particular target. nih.gov By comparing their structural and physicochemical properties, a pharmacophore model can be developed that defines the essential features for activity. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA), have been applied to large datasets of epothilone analogs to develop predictive models and identify key pharmacophoric elements. nih.govresearchgate.net These models can then be used to predict the activity of new, untested compounds.

Structure-Based Design: This approach relies on the three-dimensional structure of the target protein, in this case, tubulin. nih.gov With the known structure of the binding site, medicinal chemists can rationally design molecules that are predicted to bind with high affinity and selectivity. acs.org Molecular docking, as discussed above, is a key tool in structure-based design. The availability of crystal structures of tubulin in complex with various ligands has provided invaluable information for the rational design of new epothilone analogs. academie-sciences.frresearchgate.net

The development of Ixabepilone, with its strategic lactam modification to improve metabolic stability while maintaining potent activity, is a prime example of the successful application of these design principles. researchgate.net

Rational Design of Novel Epothilone Analogs for Enhanced Properties

The journey of epothilone development did not end with Ixabepilone. The wealth of SAR and QSAR data has fueled the rational design of a multitude of novel epothilone analogs with the aim of further enhancing their therapeutic properties. nih.govnih.govresearchgate.netjst.go.jp

The primary goals of these design efforts include:

Improved Potency: Synthesizing analogs with even greater cytotoxic activity against cancer cells. nih.gov

Enhanced Metabolic Stability: Further reducing susceptibility to metabolic degradation to improve pharmacokinetic profiles. columbia.edu

Overcoming Drug Resistance: Designing molecules that are effective against cancer cells that have developed resistance to existing therapies, including taxanes and even earlier generations of epothilones. nih.govnih.gov

Improved Solubility and Formulation: Creating analogs with better physicochemical properties to facilitate drug delivery. researchgate.net

Recent research has explored a wide range of structural modifications, including:

Alterations to the Thiazole Side Chain: Modifications to this part of the molecule have been shown to influence potency. researchgate.net

Introduction of Fluorine Atoms: The incorporation of fluorine can enhance potency and alter metabolic pathways. nih.gov

Modifications to the Macrolide Ring: Exploring different ring sizes and substitutions to optimize binding and stability. nih.govnih.gov

Replacement of the Epoxide: Investigating alternatives to the epoxide ring, such as aziridines, to modulate activity and stability. mdpi.comnih.gov

These ongoing efforts, which combine synthetic chemistry with advanced computational modeling, continue to expand the chemical space of epothilone analogs, holding the promise of developing next-generation microtubule-stabilizing agents with superior efficacy and safety profiles. rsc.orgacs.orgnih.gov

Advanced Research Applications of Ixabepilone D3

Isotope Dilution Mass Spectrometry for Precise Quantification in Complex Matrices

Isotope dilution mass spectrometry (IDMS) stands as a premier analytical method for accurate and precise measurement of compounds within complex biological samples. nih.gov This technique's effectiveness hinges on the use of a stable isotope-labeled internal standard, for which Ixabepilone-d3 is an ideal candidate when quantifying its non-deuterated counterpart, ixabepilone (B1684101). nih.gov When a known quantity of this compound is added to a biological sample, it acts as an internal benchmark. nih.gov

Because the deuterated and non-deuterated forms are chemically almost identical, they behave similarly during every step of the analytical process, including extraction from plasma or tissue, and their response in the mass spectrometer. americanlaboratory.com This co-elution and similar behavior allow this compound to effectively compensate for "matrix effects"—interference from other molecules in the sample that can suppress or enhance the instrument's signal, which is a common challenge in analyzing biological matrices. mdpi.com It also corrects for any loss of the analyte during sample preparation. By measuring the ratio of the native analyte to the known quantity of the deuterated standard, researchers can achieve highly accurate quantification. nih.gov This method has been successfully used to measure ixabepilone levels in human plasma. nih.gov

Table 1: Comparison of Quantification Methods

Feature Standard External Calibration Isotope Dilution Mass Spectrometry (with this compound)
Principle Compares the analyte's signal to a calibration curve made from standards in a clean solvent. Compares the analyte's signal to that of a known amount of a co-eluting, stable isotope-labeled internal standard (this compound). nih.gov
Accuracy Susceptible to errors from matrix effects and sample preparation inconsistencies. High accuracy due to correction for both matrix effects and procedural losses. tandfonline.com
Precision Lower precision because of uncorrected variations. High precision as the internal standard accounts for analytical variability. americanlaboratory.com
Matrix Effect Compensation None. Excellent, as the analyte and internal standard are affected in the same way by the biological matrix. mdpi.com
Ideal Application Analysis of simple, clean samples. Analysis of complex biological matrices like plasma, urine, and tissue. mdpi.comtandfonline.com

Mechanistic Studies of Drug Transport and Efflux Using Labeled Compound

Understanding how drugs are transported into and out of cells is crucial for determining their effectiveness and predicting drug resistance. uu.nl this compound is a valuable asset in studying these transport and efflux mechanisms, especially those mediated by ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). researchgate.netnih.gov P-gp is a major efflux pump that can cause multidrug resistance in cancer cells by actively removing therapeutic agents. researchgate.netacs.org

By using this compound, researchers can accurately trace the drug's movement across cell membranes. simsonpharma.com This allows for the precise measurement of intracellular drug accumulation and the rate of efflux. For example, in studies with cancer cells that overexpress P-gp, a lower intracellular concentration of the drug would be expected as it is actively pumped out. If the experiment is repeated in the presence of a P-gp inhibitor and the intracellular concentration of this compound increases, it provides direct evidence that ixabepilone is a substrate for the P-gp efflux pump. frontiersin.org Such studies are critical for developing strategies to overcome drug resistance, for instance, by co-administering a P-gp inhibitor with the anticancer drug. researchgate.net While ixabepilone itself is noted to be a poor substrate for P-gp, which contributes to its effectiveness in resistant tumors, deuterated analogs remain essential tools for confirming and dissecting the specifics of such transport mechanisms. jppres.com

High-Throughput Screening Assays Incorporating Deuterated Analogs

High-throughput screening (HTS) is a fundamental part of modern drug discovery, allowing for the rapid evaluation of thousands of compounds. mdpi.com The use of deuterated analogs like this compound can substantially improve the quality and reliability of HTS assays, particularly those that use mass spectrometry for detection. acs.orgresearchgate.net

In an HTS assay designed to find inhibitors of a specific drug transporter or metabolic enzyme, this compound can be used as a probe substrate. The assay would measure how the rate of transport or metabolism of this compound is affected by a library of test compounds. The advantages of using a deuterated substrate in HTS include:

Reduced Interference : The mass difference created by the deuterium (B1214612) atoms separates the signal of the probe from other compounds in the screening library that might otherwise interfere with detection. researchgate.net

Multiplexing Capabilities : The unique mass of this compound allows it to be used alongside other non-deuterated or differently labeled substrates, enabling the simultaneous testing of multiple parameters and increasing screening efficiency. nih.gov

Unambiguous Identification : Co-migration with a deuterated internal standard is one of the parameters used for unambiguous drug identification in HTS. acs.org

By utilizing the distinct properties of this compound, researchers can create more sensitive and efficient HTS assays, thereby accelerating the discovery of new drug candidates. nih.gov

Future Research Directions and Perspectives

Exploration of Ixabepilone-d3 in Combination Research (Preclinical)

The therapeutic potential of ixabepilone (B1684101), a semi-synthetic analog of epothilone (B1246373) B, has been established in treating cancers resistant to other chemotherapies. nih.govmdpi.com Building on this, the deuterated analog, this compound, offers a promising avenue for further preclinical investigation, particularly in combination with other anticancer agents. The rationale for such studies lies in the potential for synergistic effects, overcoming resistance mechanisms, and enhancing therapeutic outcomes.

Preclinical studies have already demonstrated that ixabepilone can act synergistically with other chemotherapeutic and targeted agents. nih.gov Combination therapy trials with ixabepilone are ongoing for various cancers, including pancreatic cancer. wikipedia.org Future preclinical research should systematically evaluate this compound in combination with a range of cytotoxic and targeted drugs. This could involve agents that target different cellular pathways, such as angiogenesis inhibitors or other signaling pathway modulators. nih.gov The improved metabolic stability of deuterated compounds could lead to more predictable and sustained plasma concentrations, potentially enhancing the efficacy and reducing the toxicity of combination regimens. pharmaffiliates.comcdnsciencepub.comunibestpharm.com

Interactive Table: Potential Combination Agents for Preclinical Research with this compound

Drug Class Example Agent Rationale for Combination
Anthracyclines Doxorubicin Investigating efficacy in resistant tumors
Taxanes Paclitaxel (B517696), Docetaxel (B913) Overcoming taxane (B156437) resistance mechanisms
Capecitabine Capecitabine Building on established clinical synergy with ixabepilone nih.gov
Angiogenesis Inhibitors Bevacizumab Targeting tumor vasculature

Development of Novel Analogs with Improved Preclinical Profiles

The development of novel analogs of epothilones is an active area of research aimed at improving their therapeutic index. mdpi.comnih.gov The synthesis of this compound is a prime example of how structural modifications can be made to enhance a drug's properties. Deuteration, the replacement of hydrogen with its stable isotope deuterium (B1214612), can significantly alter a drug's pharmacokinetic profile. unibestpharm.comresearchgate.net The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to metabolic breakdown, particularly by cytochrome P450 enzymes. cdnsciencepub.com This can lead to a longer drug half-life, reduced formation of toxic metabolites, and potentially a more favorable safety profile. unibestpharm.com

Future research should focus on synthesizing and evaluating new deuterated analogs of ixabepilone and other epothilones. This could involve selective deuteration at different positions of the molecule to fine-tune its metabolic stability and activity. hwb.gov.in The goal is to identify analogs with superior preclinical characteristics, such as enhanced potency, reduced susceptibility to drug resistance mechanisms, and improved metabolic stability. d-nb.info Biotransformation techniques could also be employed to generate novel hydroxylated or otherwise modified epothilone analogs for further investigation. nih.gov

Investigation of Unexplored Cellular Pathways and Molecular Targets

The primary mechanism of action of ixabepilone is the stabilization of microtubules, leading to cell cycle arrest and apoptosis. nih.govd-nb.infodrugbank.com However, the full spectrum of its cellular effects may not be completely understood. Future research should delve deeper into the molecular pathways affected by this compound. Hydrogen-deuterium exchange studies have already shown that microtubule stabilizers like ixabepilone can induce significant conformational changes in tubulin. rsc.org

Investigating the downstream effects of these conformational changes could reveal novel signaling pathways and molecular targets. For instance, the regulation of apoptosis by p53-dependent and -independent pathways in response to microtubule damage warrants further exploration. d-nb.info Understanding how this compound interacts with different tubulin isotypes, particularly in resistant tumors, could provide insights into its enhanced activity in such settings. frontiersin.orgnih.gov The use of advanced proteomic and metabolomic techniques could help identify previously unknown protein interactions and metabolic alterations induced by this compound, potentially uncovering new therapeutic targets.

Advancements in Analytical Techniques for Epothilone Research

The study of epothilones and their analogs relies heavily on sensitive and accurate analytical methods. High-performance liquid chromatography (HPLC) is a key technique used to assess the stability, protein binding, and pharmacokinetics of these compounds. nih.govnih.gov Mass spectrometry (MS), often coupled with HPLC (LC-MS), is crucial for identifying and characterizing epothilones and their metabolites. researchgate.netchromatographyonline.com

Recent advancements in mass spectrometry, such as high-resolution mass spectrometry (HRMS) and MALDI-TOF MS, offer enhanced sensitivity and specificity for analyzing complex biological samples. chromatographyonline.comamericanpharmaceuticalreview.com These techniques can be instrumental in future this compound research for:

Metabolite Identification: Precisely identifying and quantifying the metabolites of this compound to better understand its metabolic fate.

Biomarker Discovery: Identifying potential biomarkers of drug response or resistance by analyzing changes in the proteome or metabolome of treated cells. chromatographyonline.com

Pharmacokinetic Studies: Developing more sensitive assays for quantifying this compound in plasma and tissues, allowing for more detailed pharmacokinetic modeling.

The development of new sample preparation and extraction techniques will also be important for improving the recovery and purity of epothilones from biological matrices. nih.govresearchgate.net

Role of Deuterated Analogs in Fundamental Pharmacological Research

Deuterated compounds like this compound are valuable tools in fundamental pharmacological research. pharmaffiliates.comhwb.gov.in The "kinetic isotope effect," where the heavier deuterium atom slows down chemical reactions, can be exploited to study drug metabolism and mechanisms of action. hwb.gov.in

Key applications of deuterated analogs in pharmacological research include:

Metabolic Pathway Elucidation: By comparing the metabolism of a deuterated drug with its non-deuterated counterpart, researchers can identify the primary sites of metabolic attack. cdnsciencepub.com

Internal Standards: Deuterated compounds are ideal internal standards for quantitative bioanalysis using mass spectrometry due to their similar chemical properties but distinct mass. pharmaffiliates.com

Probing Enzyme Mechanisms: The kinetic isotope effect can be used to study the mechanisms of enzymes involved in drug metabolism, such as cytochrome P450s.

The use of this compound in such studies can provide a deeper understanding of the pharmacology of epothilones in general, contributing to the rational design of future anticancer drugs with improved properties. unibestpharm.comresearchgate.net

Q & A

Q. How can researchers accurately identify and characterize Ixabepilone-d³ in experimental settings?

Methodological Answer:

  • Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm the molecular structure and deuterium incorporation. For NMR, compare spectral shifts with non-deuterated Ixabepilone to isolate deuterium-specific signals .
  • Employ HPLC/LC-MS with deuterium-sensitive columns to assess purity and isotopic enrichment. Include retention time comparisons and isotopic distribution patterns .

Q. What experimental design considerations are critical for synthesizing Ixabepilone-d³?

Methodological Answer:

  • Optimize deuterium incorporation during synthesis using deuterated precursors (e.g., deuterium oxide or deuterated solvents) under controlled conditions (e.g., pH, temperature) to minimize isotopic exchange side reactions .
  • Validate synthesis efficiency via isotopic ratio analysis and ensure reproducibility by documenting reaction parameters (e.g., catalyst type, reaction time) .

Q. Which analytical techniques are most effective for quantifying Ixepilone-d³ in biological matrices?

Methodological Answer:

  • Use LC-MS/MS with stable isotope-labeled internal standards to account for matrix effects. Calibration curves should span physiologically relevant concentrations (e.g., 0.1–100 ng/mL) .
  • Validate method specificity by testing for interference from endogenous compounds and structurally similar analogs .

Advanced Research Questions

Q. How do pharmacokinetic (PK) properties of Ixabepilone-d³ differ from its non-deuterated counterpart, and what methodological approaches can resolve discrepancies?

Methodological Answer:

  • Conduct comparative PK studies in animal models using parallel-group designs. Measure plasma half-life, clearance, and volume of distribution via non-compartmental analysis (NCA). Use deuterium’s kinetic isotope effect (KIE) to explain metabolic stability differences .
  • Address contradictions by replicating experiments under identical conditions (e.g., dosing regimen, species/strain) and applying statistical tests (e.g., ANOVA for inter-group variability) .

Q. What strategies can resolve contradictory data in Ixabepilone-d³’s mechanism of microtubule stabilization?

Methodological Answer:

  • Perform competitive binding assays with purified tubulin to compare deuterated/non-deuterated forms. Use fluorescently labeled taxanes to quantify displacement efficacy .
  • Apply cryo-electron microscopy to visualize structural differences in microtubule binding. Replicate experiments across multiple labs to validate findings and reduce technical bias .

Q. How can researchers optimize in vitro assays to evaluate Ixabepilone-d³’s cytotoxicity while minimizing deuterium-related artifacts?

Methodological Answer:

  • Use dose-response matrices with multiple cell lines (e.g., MCF-7, HeLa) and control for deuterium’s potential effects on cell membrane permeability. Include non-deuterated Ixabepilone as a positive control .
  • Normalize cytotoxicity data to cell viability assays (e.g., MTT, ATP luminescence) and account for batch-to-batch variability in deuterated compound purity .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-dependent effects of Ixabepilone-d³ in preclinical studies?

Methodological Answer:

  • Apply non-linear regression models (e.g., log-dose vs. response) to calculate IC₅₀ values. Use bootstrapping or Monte Carlo simulations to estimate confidence intervals .
  • For longitudinal data, employ mixed-effects models to account for repeated measurements and individual variability .

Q. How should researchers present contradictory metabolic stability data in publications?

Methodological Answer:

  • Use comparative tables to highlight variability across studies (e.g., hepatic microsomal half-life, CYP450 isoform activity). Annotate methodological differences (e.g., incubation conditions, enzyme sources) .
  • Discuss limitations (e.g., interspecies differences, in vitro-in vivo extrapolation challenges) and propose follow-up studies (e.g., humanized liver models) .

Experimental Validation

Q. What steps ensure reproducibility of Ixabepilone-d³’s antitumor efficacy in xenograft models?

Methodological Answer:

  • Standardize tumor implantation protocols (e.g., cell number, site) and randomize treatment groups to mitigate bias. Use blinded histopathological assessments to evaluate tumor regression .
  • Publish raw data (e.g., tumor volume measurements, survival curves) in supplementary materials to enable meta-analyses .

Q. How can researchers validate the specificity of Ixabepilone-d³’s deuterium labeling in long-term stability studies?

Methodological Answer:

  • Store samples under accelerated degradation conditions (e.g., 40°C/75% RH) and monitor deuterium loss via isotope ratio mass spectrometry (IRMS) . Compare degradation kinetics with non-deuterated analogs .
  • Use Arrhenius modeling to predict shelf-life and validate with real-time stability data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.